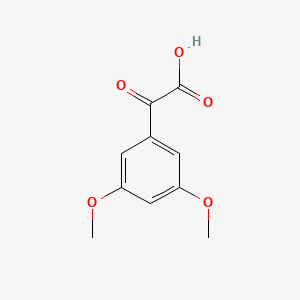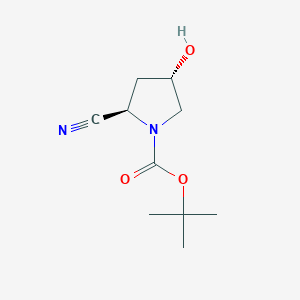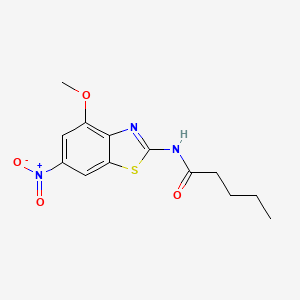
(3,5-Dimethoxyphenyl)glyoxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5-Dimethoxyphenyl)glyoxylic acid” is a carboxylic acid . It is a compound with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
There are several methods for the synthesis of “this compound”. One method involves the Suzuki–Miyaura coupling . Another method involves the protodeboronation of pinacol boronic esters . An alternative synthesis eliminates the need for a metal-based Lewis acid catalyst and column chromatography .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H12O4 . Its average mass is 196.200 Da and its monoisotopic mass is 196.073563 Da .
Chemical Reactions Analysis
“this compound” has been used in various chemical reactions. For instance, it has been used in a new glycosylation method promoted by visible light . It has also been used in the analysis of glycoside hydrolase reaction kinetics .
Physical And Chemical Properties Analysis
“this compound” has a melting point of 102-103 °C (lit.) . Its density is 1.2166 (rough estimate) and its refractive index is 1.5430 (estimate) .
Aplicaciones Científicas De Investigación
Detoxification in Oxalurias
Glyoxylic acid, a related compound to (3,5-Dimethoxyphenyl)glyoxylic acid, has been studied as a detoxifying agent for oxalurias. Researchers have explored a chemical detoxification concept involving the trapping of glyoxylic acid, an aldehyde, through the spontaneous formation of alkaloid-type heterocycles with biogenic amines or amino acids (Bringmann et al., 1992).
Glycosylation Method
A novel glycosylation method utilizing visible light with 3,5-dimethoxyphenyl glycoside as the donor was developed. This method efficiently produces both O-glycosides and N-glycosides, showcasing the potential utility of 3,5-dimethoxyphenyl compounds in glycosylation chemistry (Cao et al., 2021).
Reaction with Oxalyl Chloride
Research involving 4,6-dimethoxyindoles, structurally related to this compound, demonstrated their reaction with oxalyl chloride. This reaction leads to glyoxyloyl chloride derivatives, which can be converted into glyoxylic acids and a range of esters and amides (Black et al., 1996).
Formaldehyde Equivalents in Chemical Synthesis
Glyoxylic acid and its immobilized form on MP-carbonate participate in uncatalyzed 3-component coupling (3-CC) reactions with 2-aminoazines and isonitriles. These reactions afford novel imidazoheterocycles, demonstrating the use of glyoxylic acid as an efficient formaldehyde equivalent in chemical synthesis (Lyon & Kercher, 2004).
Electrosynthesis in Industrial Applications
Glyoxylic acid, closely related to this compound, is extensively used in industries like perfumery, pharmaceuticals, and fine chemicals. Research on the electroreduction of oxalic acid to produce glyoxylic acid highlights its importance in green synthesis and potential pharmaceutical applications (Ing et al., 2013).
Synthesis of Polyphenolic Compounds
The reaction between (+)-catechin and glyoxylic acid leads to the formation of new polyphenolic compounds with xanthylium skeletons. This reaction demonstrates the potential of glyoxylic acid in the synthesis of novel pigments and polyphenolic compounds (Es‐Safi et al., 1999).
Catalytic Synthesis in Aqueous Media
Glyoxylic acid acts as a highly water-soluble catalyst for the synthesis of benzimidazoles, showing its utility in simple, mild, and fast reaction processes. This catalytic property highlights its potential in efficient and environmentally friendly synthetic chemistry (Pawar et al., 2008).
Safety and Hazards
Direcciones Futuras
Future research directions could involve the development of new synthesis methods and the exploration of its potential uses in various chemical reactions. For instance, a new glycosylation method promoted by visible light with “(3,5-Dimethoxyphenyl)glyoxylic acid” as the donor has been developed .
Relevant Papers
Several papers have been published on “this compound”. For instance, a paper titled “Visible-light-promoted 3,5-dimethoxyphenyl glycoside activation and glycosylation” discusses a new glycosylation method using this compound . Another paper titled “Impact of Acid (”Progressive Brush”) and Alkaline Straightening on the …” discusses the impact of glyoxylic acid hair straighteners .
Propiedades
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNISVOEWCYXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2497875.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)

![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)
![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)

